Regioisomeric Differentiation: 4-(Dimethylamino)benzamide vs. 3-(Dimethylamino)benzamide Scaffolds
The target compound places the dimethylamino group at the para (4‑) position of the benzamide ring. The closest commercially cataloged regioisomers—3‑(dimethylamino)-N-((5-(furan‑2‑yl)pyridin‑3‑yl)methyl)benzamide (CAS 2034339-87-0) and 3‑(dimethylamino)-N-((2-(furan‑2‑yl)pyridin‑3‑yl)methyl)benzamide (CAS 2034344-03-9)—place this group at the meta (3‑) position . In benzamide pharmacophores, para‑ vs. meta‑substitution alters the electron density on the carbonyl oxygen and the conformational preference of the amide bond, both of which directly impact hydrogen‑bonding capacity and target‑binding geometry [1]. No head‑to‑head biological comparison of these specific regioisomers is currently available in the public domain. The differentiation claim rests on well‑established medicinal chemistry principles of regioisomeric benzamide SAR.
| Evidence Dimension | Substituent position on benzamide ring |
|---|---|
| Target Compound Data | 4‑(dimethylamino) — para position |
| Comparator Or Baseline | 3‑(dimethylamino) regioisomers (CAS 2034339-87-0 and CAS 2034344-03-9) — meta position |
| Quantified Difference | No quantitative differential biological data available; differentiation is structural and electronic. |
| Conditions | Structural comparison based on SMILES and InChI; no head‑to‑head assay data identified. |
Why This Matters
Procurement of the correct regioisomer is essential to avoid altered target‑binding geometry, which can invalidate SAR hypotheses and lead to false‑negative or false‑positive screening results.
- [1] Genentech, Inc. & Xenon Pharmaceuticals Inc. Substituted benzamides and methods of use thereof. European Patent EP3074377A1. The patent discloses extensive SAR demonstrating that the position and nature of substituents on the benzamide ring critically modulate Nav1.7 inhibitory potency. View Source
